molecular formula C16H25FN2O B4762445 N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea

N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea

Cat. No. B4762445
M. Wt: 280.38 g/mol
InChI Key: NXPLFZHRRDYNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea, also known as FMHU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMHU belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have promising effects in treating various disorders, including pain, inflammation, and anxiety.

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. It has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has several advantages for use in lab experiments. It is a highly specific inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has some limitations as well. It is relatively expensive compared to other FAAH inhibitors, and it is not readily available from commercial sources.

Future Directions

There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea in combination with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to see if it can enhance their therapeutic effects. Finally, there is interest in studying the effects of N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea in human clinical trials to determine its safety and efficacy as a potential therapeutic agent.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have promising effects in treating pain, inflammation, and anxiety. N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea has also been studied for its potential use in treating addiction and other neurological disorders.

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-octan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O/c1-4-5-6-7-8-13(3)18-16(20)19-14-10-9-12(2)15(17)11-14/h9-11,13H,4-8H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPLFZHRRDYNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NC(=O)NC1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)-3-octan-2-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3-fluoro-4-methylphenyl)-N'-(1-methylheptyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.